N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide
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Overview
Description
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group, a dioxoisoindolinyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide typically involves multiple steps:
Formation of the 2,4-difluorophenyl intermediate:
Synthesis of the 1,3-dioxoisoindolinyl intermediate: This intermediate is prepared by the cyclization of phthalic anhydride with an appropriate amine.
Coupling of intermediates: The final step involves the coupling of the 2,4-difluorophenyl intermediate with the 1,3-dioxoisoindolinyl intermediate under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-hydroxybenzamide: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O4/c1-2-35-20-12-9-18(10-13-20)25(32)30(24-14-11-19(28)17-23(24)29)15-5-6-16-31-26(33)21-7-3-4-8-22(21)27(31)34/h3-4,7-14,17H,2,5-6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFZODZZGGYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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